tert-Butyl 1-hexylhydrazine-1-carboxylate
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Overview
Description
tert-Butyl 1-hexylhydrazine-1-carboxylate: is a chemical compound with the molecular formula C11H24N2O2 and a molecular weight of 216.32 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-hexylhydrazine-1-carboxylate typically involves the reaction of hexylhydrazine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-hexylhydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acids.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
tert-Butyl 1-hexylhydrazine-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 1-hexylhydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
- tert-Butyl 1-piperazinecarboxylate
- tert-Butyl 1-allylhydrazine-1-carboxylate
- 1-Boc-piperazine
Comparison: tert-Butyl 1-hexylhydrazine-1-carboxylate is unique due to its specific structure, which includes a hexyl group and a tert-butyl ester. This structure imparts distinct chemical properties and reactivity compared to similar compounds like tert-Butyl 1-piperazinecarboxylate and tert-Butyl 1-allylhydrazine-1-carboxylate .
Properties
Molecular Formula |
C11H24N2O2 |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
tert-butyl N-amino-N-hexylcarbamate |
InChI |
InChI=1S/C11H24N2O2/c1-5-6-7-8-9-13(12)10(14)15-11(2,3)4/h5-9,12H2,1-4H3 |
InChI Key |
PVPQUPSHQGXSJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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